molecular formula C20H32O B12320246 ent-Isopimara-8(14),15-diene-3beta-ol

ent-Isopimara-8(14),15-diene-3beta-ol

Cat. No.: B12320246
M. Wt: 288.5 g/mol
InChI Key: ATQOOBSXQVRQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ent-Isopimara-8(14),15-diene-3beta-ol: is a pimarane-type diterpene. Diterpenes are a class of chemical compounds composed of four isoprene units, often found in resins and essential oils of plants. This compound is known for its unique structure and potential bioactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ent-Isopimara-8(14),15-diene-3beta-ol can be achieved through the isolation and purification from engineered Aspergillus nidulans. The extraction protocol involves accelerated solvent extraction (ASE) with 100% ethyl acetate at 90°C and 12.07 MPa. This method is more efficient and faster compared to ultrasonic-assisted extraction. The compound is then separated using high-performance liquid chromatography (HPLC) with isocratic elution of acetonitrile .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the production methods are still in the research and development phase, focusing on optimizing the extraction and purification processes from microbial sources.

Chemical Reactions Analysis

Types of Reactions: ent-Isopimara-8(14),15-diene-3beta-ol undergoes various chemical reactions, including oxidation and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound.

Scientific Research Applications

ent-Isopimara-8(14),15-diene-3beta-ol has several scientific research applications:

    Chemistry: It is used as a model compound to study the biosynthesis and chemical properties of diterpenes.

    Biology: The compound is studied for its potential bioactivity, including antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, although specific medical applications are still under investigation.

    Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical products.

Mechanism of Action

The mechanism by which ent-Isopimara-8(14),15-diene-3beta-ol exerts its effects is not fully understood. it is believed to interact with molecular targets involved in oxidative stress pathways, given its demonstrated antioxidant activity . Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

  • ent-Pimara-8,15-diene
  • 3alpha,11beta-dihydroxy-ent-isopimara-8(14),15-dien-2-one
  • 16beta-hydroxy-ent-atisan-3-one

Comparison: ent-Isopimara-8(14),15-diene-3beta-ol is unique due to its specific structure and bioactivity. While similar compounds like ent-Pimara-8,15-diene share structural similarities, the presence of the 3beta-ol group in this compound may confer distinct chemical and biological properties .

Properties

IUPAC Name

7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O/c1-6-19(4)11-9-15-14(13-19)7-8-16-18(2,3)17(21)10-12-20(15,16)5/h6,13,15-17,21H,1,7-12H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQOOBSXQVRQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3=CC(CCC3C2(CCC1O)C)(C)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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